1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one
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Description
Synthesis Analysis
The synthesis of Piceol or similar compounds often involves complex organic reactions. For instance, Piceol can be used in the synthesis of several pharmaceutical drugs including octopamine, sotalol, bamethan, and dyclonine . It can also be used to make acetaminophen by oxime formation with hydroxylamine and subsequent Beckmann rearrangement in acid .Chemical Reactions Analysis
The chemical reactivity of Piceol has been studied using density functional theory. The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .Physical And Chemical Properties Analysis
Piceol has a molar mass of 136.150 g·mol−1 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral properties would require more detailed analysis or experimental data.Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to inhibit α-amylase and α-glucosidase . These enzymes play a crucial role in carbohydrate digestion and are key targets in the management of diabetes .
Mode of Action
The interaction of the compound with both enzymes was primarily influenced by hydrogen bonding and van der Waals forces .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by the related compound would affect the carbohydrate digestion pathway, leading to a reduction in postprandial hyperglycemia .
Pharmacokinetics
A structurally similar compound, (1e,4e)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (dhdk), isolated from mistletoe, exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin .
Result of Action
The related compound’s inhibition of α-amylase and α-glucosidase would likely result in a reduction in postprandial hyperglycemia, which could be beneficial in the management of diabetes .
properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-propan-2-ylimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(2)13-7-8-14(12(13)16)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVGKYOJADPAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN(C1=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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